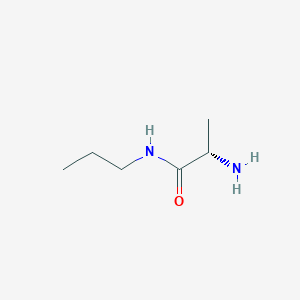
1-(4-Chloro-3-trifluoromethyl-phenyl)-2,2-difluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups
Méthodes De Préparation
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding chlorophosphines to form the desired product .
Analyse Des Réactions Chimiques
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing and reducing agents
Applications De Recherche Scientifique
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and stability by forming strong hydrogen bonds and hydrophobic interactions with target proteins . This results in the modulation of enzymatic activity and cellular pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Used in the synthesis of aminotetrazole derivatives.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
4-Chlorobenzotrifluoride: Utilized in various chemical syntheses. The uniqueness of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one lies in its combination of chloro, trifluoromethyl, and difluoroethanone groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H4ClF5O |
|---|---|
Poids moléculaire |
258.57 g/mol |
Nom IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-1-4(7(16)8(11)12)3-5(6)9(13,14)15/h1-3,8H |
Clé InChI |
KYQTVEYEMNEXEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)



![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)


![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)




![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
